N-(3-{3-[4-(dimethylamino)phenyl]acryloyl}phenyl)propanamide
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Description
“N-(3-{3-[4-(dimethylamino)phenyl]acryloyl}phenyl)propanamide”, also known as Quinolinecarboxamide Chalcone (QCC), is a novel organic compound . It has been studied for its linear and third-order nonlinear optical (TNLO) properties .
Synthesis Analysis
The compound is synthesized using an aldol condensation and carboxamide formation method . The organic sample QCC was examined by FT-IR, 1H NMR, 13C NMR, and mass spectroscopic techniques .Molecular Structure Analysis
The chemical structure of organic molecules like QCC can be fine-tuned to achieve the desired NLO properties . The delocalization of electronic charge distribution in organic molecules leads to a high mobility due to overlapping of π orbitals which leads to large NLO properties .Chemical Reactions Analysis
The compound exhibits large TNLO susceptibility under pulsed and continuous wave regime . The nonlinear refractive index (n2) of QCC was attributed to negative nonlinearity due to self-defocusing effect, and nonlinear absorption coefficient (β) indicates the behaviors of saturable absorption (SA) and reverse saturable absorption (RSA) .Physical and Chemical Properties Analysis
The order of nonlinear refractive index and nonlinear absorption coefficient of QCC was measured to be 10−11m2/W and 10−5 m/W . The UV-visible absorption spectrum covers the entire visible region and observed that the shift towards the red region by increasing the solvent polarity which is the result of positive solvatochromism .Mechanism of Action
Properties
IUPAC Name |
N-[3-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-4-20(24)21-17-7-5-6-16(14-17)19(23)13-10-15-8-11-18(12-9-15)22(2)3/h5-14H,4H2,1-3H3,(H,21,24)/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTTWMXPUQOLSP-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)C=CC2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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